molecular formula C18H13Cl2N B13135325 2,6-Dichloro-N,N-diphenylaniline CAS No. 112974-58-0

2,6-Dichloro-N,N-diphenylaniline

Cat. No.: B13135325
CAS No.: 112974-58-0
M. Wt: 314.2 g/mol
InChI Key: VVFFXWUIRHKWPR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-N,N-diphenylaniline can be synthesized through a Smiles rearrangement followed by an amide hydrolysis. The process involves the reaction of 2,6-dichloronitrobenzene with aniline under specific conditions to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using continuous flow processes. This method enhances efficiency, reduces waste, and improves sustainability. The process involves multiple steps, including chlorination, Friedel-Crafts cyclization, and hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, amines, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

2,6-Dichloro-N,N-diphenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of diclofenac sodium, the compound undergoes a series of reactions that involve the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N,N-diphenylaniline is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

112974-58-0

Molecular Formula

C18H13Cl2N

Molecular Weight

314.2 g/mol

IUPAC Name

2,6-dichloro-N,N-diphenylaniline

InChI

InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(20)18(16)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

VVFFXWUIRHKWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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